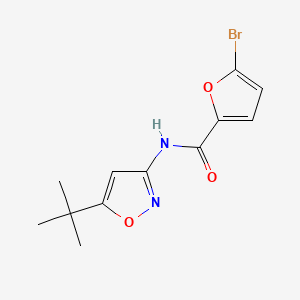![molecular formula C11H15ClO2S B5215445 1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol](/img/structure/B5215445.png)
1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMPI and has a molecular formula of C12H17ClO2S. The purpose of
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol is not fully understood. However, studies have shown that CMPI inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It is also believed to interact with proteins involved in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol has various biochemical and physiological effects. In cancer cells, CMPI has been shown to induce cell cycle arrest and apoptosis. In addition, CMPI has been shown to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, CMPI has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain reliable results. However, one limitation of using CMPI is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
将来の方向性
For the study of CMPI include further investigation of its potential applications and mechanism of action.
合成法
The synthesis of 1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol involves the reaction of 4-chlorobenzyl chloride with sodium methoxide in a solvent such as methanol. The resulting intermediate is then reacted with 3-methoxy-1-propanol to form the final product. This synthesis method has been optimized to yield high purity and yield of CMPI.
科学的研究の応用
1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol has been extensively studied for its potential applications in various fields. In the field of medicine, CMPI has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In addition, CMPI has been used as a reagent in organic synthesis reactions.
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-14-6-11(13)8-15-7-9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPDDWTLZNMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CSCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
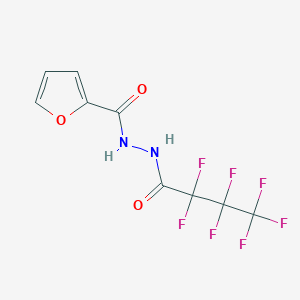
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
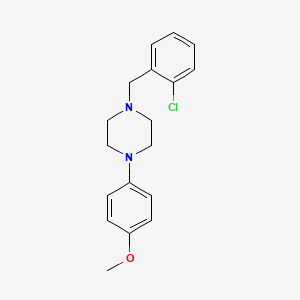
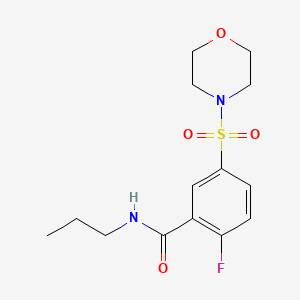
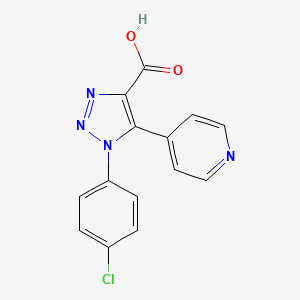
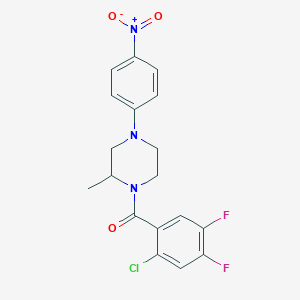
![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)
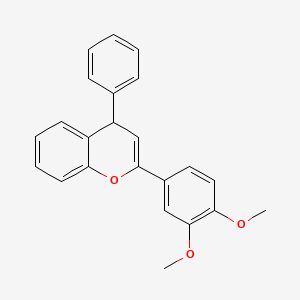
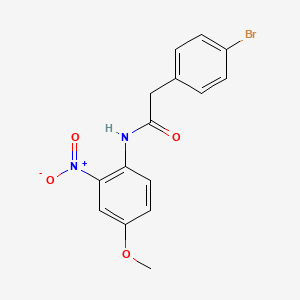
![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)
![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)
